12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide

Description

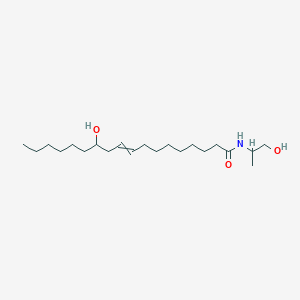

12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide is a fatty acid amide derivative characterized by an 18-carbon unsaturated chain (octadec-9-enamide) with a hydroxyl group at position 12. The compound features a secondary amide linkage to a 1-hydroxypropan-2-yl group, which introduces chirality and additional hydrogen-bonding capacity. Its IUPAC name and CAS-related identifiers (e.g., 106-15-0 and 106-16-1 in ) align it with hydroxylated fatty acid amides, a class studied for bioactivity in neurological and inflammatory processes .

Properties

CAS No. |

40986-29-6 |

|---|---|

Molecular Formula |

C21H41NO3 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide |

InChI |

InChI=1S/C21H41NO3/c1-3-4-5-12-15-20(24)16-13-10-8-6-7-9-11-14-17-21(25)22-19(2)18-23/h10,13,19-20,23-24H,3-9,11-12,14-18H2,1-2H3,(H,22,25) |

InChI Key |

WTVHMZGCRKOVNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)NC(C)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 2-aminopropan-1-ol. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using a dehydrating agent to remove water formed during the reaction . The reaction can be represented as follows:

Octadec-9-enoic acid+2-aminopropan-1-ol→this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a surfactant in various formulations.

Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of 12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . It can also interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

12-Hydroxy-N-(2-hydroxyethyl)octadecanamide (CAS 10525-14-1)

N-(2-Hydroxypropyl)tetradecanamide (CAS 104-74-5)

- Key Differences : Shorter 14-carbon chain (tetradecanamide vs. octadec-9-enamide) and a 2-hydroxypropyl group.

- The shorter chain may limit bioavailability in lipid-rich tissues .

(Z)-Octadec-9-enamide (Oleamide; m/z 282.27)

- Key Differences : Lacks hydroxyl groups on both the fatty acid chain and the amide substituent.

- Impact : Oleamide, identified via LC-MS/MS (), is a well-characterized sleep-inducing molecule. The absence of hydroxyl groups in oleamide increases lipophilicity, facilitating blood-brain barrier penetration, whereas the hydroxylated target compound may exhibit preferential partitioning in aqueous compartments .

Physicochemical Properties

| Compound | Chain Length | Hydroxyl Groups | Polar Surface Area (Estimated) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C18 | 12-OH, 1-hydroxypropan-2-yl | High | Amide, secondary alcohol |

| 12-Hydroxy-N-(2-hydroxyethyl)octadecanamide | C18 | 12-OH, 2-hydroxyethyl | Moderate | Amide, primary alcohol |

| Oleamide | C18 | None | Low | Amide, alkene |

| N-(2-Hydroxypropyl)tetradecanamide | C14 | 2-hydroxypropyl | Moderate | Amide, secondary alcohol |

- Solubility Trends : Hydroxylation increases water solubility but reduces lipid compatibility. The target compound’s dual hydroxyl groups likely make it more polar than oleamide but less than fully glycosylated analogs .

Biological Activity

12-Hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide, a fatty acid amide, is gaining attention for its potential biological activities. This compound belongs to a class of lipids that have been implicated in various physiological processes, including inflammation, pain modulation, and neuroprotection. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H39NO3

- Molecular Weight : 339.54 g/mol

- IUPAC Name : (E)-12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide

This compound features a long-chain fatty acid moiety, which is essential for its interaction with biological membranes and receptors.

1. Anti-inflammatory Effects

Research indicates that fatty acid amides like this compound may exhibit anti-inflammatory properties. These compounds can modulate the endocannabinoid system, influencing the activity of enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in the hydrolysis of bioactive lipids .

2. Pain Modulation

The analgesic effects of fatty acid amides are well-documented. Studies suggest that this compound may act as an endogenous analgesic by inhibiting NAAA, thereby increasing levels of palmitoylethanolamide (PEA), a known pain-relieving agent .

3. Neuroprotective Properties

Fatty acid amides have been shown to exert neuroprotective effects in various models of neurodegeneration. The modulation of inflammatory pathways and the enhancement of neurotrophic factors are mechanisms through which these compounds may protect neuronal cells from damage .

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy in Animal Models

In a study focusing on the analgesic properties of fatty acid amides, researchers administered varying doses of this compound to rodent models experiencing induced pain. The results demonstrated a significant reduction in pain responses compared to control groups, supporting the compound's potential as a therapeutic agent for pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.